

# Application Note: Quantification of Mianserin Hydrochloride in Human Plasma by HPLC-UV

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## Compound of Interest

Compound Name: Mianserin Hydrochloride

Cat. No.: B7790879

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## Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of **Mianserin Hydrochloride** in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample clean-up and utilizes Doxepin as a suitable internal standard (IS). The method is specific, accurate, and precise over a clinically relevant concentration range, making it ideal for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

## Principle

Mianserin and the internal standard, Doxepin, are extracted from an alkalinized plasma matrix into an organic solvent mixture. After separation of the layers, the organic phase is evaporated, and the residue is reconstituted in an acidic solution. The reconstituted sample is then injected into a reversed-phase HPLC system. The compounds are separated on a C18 column and detected by a UV detector at 214 nm. Quantification is achieved by comparing the peak area ratio of Mianserin to the internal standard against a calibration curve.

## Materials and Reagents

- Instrumentation:

- HPLC system with a UV/Vis detector (e.g., Shimadzu LC-10 AS pump and SPD-10 AV detector)[1]
- Data acquisition and integration software
- Analytical balance
- pH meter
- Vortex mixer
- Centrifuge
- Nitrogen evaporator (optional, but recommended)
- Chemicals and Standards:
  - **Mianserin Hydrochloride** reference standard
  - Doxepin Hydrochloride (Internal Standard) reference standard
  - Methanol (HPLC grade)
  - Hexane (HPLC grade)
  - Isoamyl alcohol (Analytical grade)
  - Phosphoric acid (85%, Analytical grade)
  - Sodium Hydroxide (Analytical grade)
  - Drug-free human plasma (with anticoagulant, e.g., heparin or EDTA)
  - Ultrapure water

## Experimental Protocols

### 3.1. Preparation of Solutions

- Mianserin Stock Solution (100 µg/mL): Accurately weigh 10 mg of **Mianserin Hydrochloride** and dissolve it in 100 mL of methanol. Store at 2-8°C.
- Doxepin (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of Doxepin Hydrochloride and dissolve it in 100 mL of methanol. Store at 2-8°C.
- Doxepin (IS) Working Solution (2 µg/mL): Dilute the IS stock solution with methanol to achieve a final concentration of 2 µg/mL.
- 0.05 M Phosphoric Acid (pH 3.0): Prepare by diluting phosphoric acid in ultrapure water and adjust the pH as required. Filter through a 0.45 µm membrane filter before use.[\[2\]](#)
- 1 M Sodium Hydroxide (NaOH): Dissolve 4 g of NaOH in 100 mL of ultrapure water.

### 3.2. Preparation of Calibration Standards and Quality Control (QC) Samples

- Prepare a series of Mianserin working solutions by serially diluting the stock solution with methanol.
- Spike 10 µL of each working solution into 990 µL of drug-free human plasma to obtain calibration standards at final concentrations of 2.0, 4.0, 8.0, 16.0, 32.0, 64.0, and 128.0 ng/mL.[\[1\]](#)[\[3\]](#)
- Prepare QC samples in the same manner at three concentration levels: Low (6.0 ng/mL), Medium (60 ng/mL), and High (120 ng/mL).
- Prepare a blank sample using drug-free plasma with no added Mianserin or IS, and a zero sample containing only the IS.

### 3.3. Sample Preparation: Liquid-Liquid Extraction (LLE)

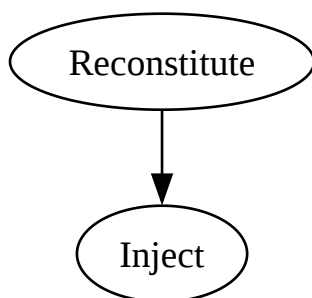
- Pipette 1.0 mL of plasma sample (unknown, calibration standard, or QC) into a clean glass centrifuge tube.
- Add 50 µL of the Doxepin working solution (2 µg/mL) to each tube (except the blank) and vortex for 10 seconds.
- Add 100 µL of 1 M NaOH to alkalize the sample and vortex for 10 seconds.

- Add 5.0 mL of extraction solvent (hexane:isoamyl alcohol, 99:1 v/v) to each tube.[\[2\]](#)[\[3\]](#)
- Cap and vortex vigorously for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a new clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C or in a vacuum concentrator.
- Reconstitute the dry residue in 100 µL of 0.05 M phosphoric acid (pH 3.0).[\[2\]](#)
- Vortex for 30 seconds to ensure complete dissolution.
- Transfer the solution to an autosampler vial for HPLC analysis.

## HPLC Chromatographic Conditions

The following table summarizes the instrumental parameters for the chromatographic analysis.

Parameter	Condition
HPLC Column	Hichrom RPB C18 (250 x 4.6 mm, 5 µm) or equivalent <a href="#">[2]</a> <a href="#">[3]</a>
Mobile Phase	Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate (KH <sub>2</sub> PO <sub>4</sub> ) buffer (pH adjusted to 3.0 with phosphoric acid) (Proportions to be optimized, e.g., 40:60 v/v)
Flow Rate	1.0 mL/min
Injection Volume	50 µL
Column Temperature	Ambient (e.g., 25°C) <a href="#">[4]</a>
UV Detection	214 nm <a href="#">[3]</a> <a href="#">[4]</a>
Internal Standard	Doxepin <a href="#">[3]</a>



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Caption: Workflow for Mianserin quantification in plasma.

## Method Validation Summary

The described method has been validated according to established bioanalytical guidelines. The performance characteristics are summarized below.

Parameter	Result	Citation
Linearity Range	2.0 - 128.0 ng/mL	<a href="#">[2]</a> <a href="#">[3]</a>
Correlation Coefficient (r)	> 0.99	<a href="#">[1]</a>
Lower Limit of Quantification (LLOQ)	2.0 ng/mL	<a href="#">[1]</a> <a href="#">[3]</a>
Intra-day Precision (%CV)	< 15%	<a href="#">[3]</a>
Inter-day Precision (%CV)	< 15%	<a href="#">[3]</a>
Accuracy (% Bias)	Within $\pm 15\%$ (85-115%)	<a href="#">[2]</a> <a href="#">[3]</a>
Mean Recovery	86.1% to 94.5%	<a href="#">[2]</a> <a href="#">[3]</a>
Internal Standard	Doxepin	<a href="#">[3]</a>

## Results and Discussion

A typical chromatogram shows good separation between the Mianserin peak and the Doxepin internal standard peak, with no significant interference from endogenous plasma components at their respective retention times. The method demonstrates high recovery, indicating the

efficiency of the liquid-liquid extraction procedure.[2] The validation data confirms that the method is linear, sensitive, precise, and accurate for the quantification of Mianserin in human plasma.[3] The LLOQ of 2.0 ng/mL is sufficient for therapeutic drug monitoring and pharmacokinetic applications following standard clinical doses.[1][3]

## Conclusion

The HPLC-UV method presented provides a reliable and accessible protocol for the quantification of **Mianserin Hydrochloride** in human plasma. The simple liquid-liquid extraction and robust chromatographic conditions make it suitable for routine analysis in a clinical or research laboratory setting, aiding in the optimization of patient therapy and supporting drug development studies.

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